molecular formula C11H17ClFN5 B12232525 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12232525
M. Wt: 273.74 g/mol
InChI Key: WITFZKYRRIGYEP-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a pyrazole-derived compound characterized by two substituted pyrazole rings linked via a methylamine bridge. The first pyrazole ring (position 1 and 5) bears methyl groups, while the second pyrazole is substituted with a 2-fluoroethyl group at position 1. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12;/h6-8,13H,3-5H2,1-2H3;1H

InChI Key

WITFZKYRRIGYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure comprises two pyrazole rings:

  • 1,5-Dimethylpyrazole-4-methanol derivative : Serves as the amine-linked substituent.
  • 1-(2-Fluoroethyl)pyrazole-4-amine : Provides the fluoroethylamine backbone.

Retrosynthetically, the molecule can be dissected into:

  • Intermediate A : 1,5-Dimethylpyrazole-4-carbaldehyde (for reductive amination).
  • Intermediate B : 1-(2-Fluoroethyl)pyrazole-4-amine (via alkylation or fluorination).

Synthetic Routes and Methodologies

Route 1: Sequential Pyrazole Assembly and Reductive Amination

Step 1: Synthesis of 1,5-Dimethylpyrazole-4-carbaldehyde

Pyrazole rings are typically formed via cyclocondensation of 1,3-diketones with hydrazines. For 1,5-dimethylpyrazole-4-carbaldehyde:

  • Cyclocondensation : React acetylacetone with methylhydrazine in ethanol at reflux (80°C, 6 h) to yield 1,5-dimethylpyrazole.
  • Formylation : Use Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 50°C) to introduce the aldehyde group at position 4.

Key Data :

Parameter Value
Yield (Cyclocondensation) 85%
Yield (Formylation) 72%
Step 2: Preparation of 1-(2-Fluoroethyl)pyrazole-4-amine
  • Alkylation : Treat pyrazole-4-amine with 2-fluoroethyl bromide in DMF using K₂CO₃ as base (60°C, 12 h).
  • Purification : Isolate via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

Parameter Value
Yield (Alkylation) 68%
Step 3: Reductive Amination

Combine Intermediate A (1,5-dimethylpyrazole-4-carbaldehyde) and Intermediate B (1-(2-fluoroethyl)pyrazole-4-amine) in THF. Use NaBH(OAc)₃ (2.2 equiv) and acetic acid (0.2 equiv) at 25°C for 12 h.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 25°C
  • Catalyst : NaBH(OAc)₃
  • Yield : 89%
Step 4: Hydrochloride Salt Formation

Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (1:3).

Route 2: One-Pot Fluoroethylation and Coupling

Step 1: Direct Fluoroethylation of Pyrazole
  • Mitsunobu Reaction : React pyrazole-4-amine with 2-fluoroethanol using DIAD and PPh₃ in THF (0°C → 25°C, 6 h).
  • Isolation : Extract with CH₂Cl₂ and concentrate.

Key Data :

Parameter Value
Yield 74%
Step 2: Coupling with 1,5-Dimethylpyrazole-4-methanol
  • Mitsunobu Coupling : Combine 1-(2-fluoroethyl)pyrazole-4-amine and 1,5-dimethylpyrazole-4-methanol using DIAD/PPh₃ (THF, 12 h).
  • Purification : Chromatography (hexane/EtOAc 2:1).

Key Data :

Parameter Value
Yield 65%

Industrial-Scale Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and safety:

  • Microreactor Alkylation : Pump 2-fluoroethyl bromide and pyrazole-4-amine through a Pd/C-packed reactor (50°C, 3 min residence time).
  • In-Line Extraction : Separate organic phases using membrane-based separators.
  • Salt Formation : Mix with HCl in a T-mixer, followed by anti-solvent crystallization.

Advantages :

  • Yield Increase : 78% → 92%
  • Purity : >99.5% by HPLC

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Functionalization

  • Directing Groups : Use SEM (trimethylsilylethoxymethyl) protecting groups to guide substitution to position 4.
  • Microwave Assistance : Reduce reaction times (e.g., 2 h vs. 12 h) while maintaining yields.

Purification Techniques

  • Crystallization : Optimize solvent ratios (e.g., ethanol/ether) for high-purity hydrochloride salt.
  • Chromatography : Use reverse-phase C18 columns for polar intermediates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Reductive Amination 89 98.5 High
Mitsunobu Coupling 65 97.2 Moderate
Continuous Flow 92 99.5 Industrial

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating its potential as a lead compound for cancer therapy .

The mechanism of action often involves the modulation of key cellular pathways, such as inhibition of the mTORC1 pathway, which leads to increased autophagy and reduced cell proliferation. This was evidenced by the accumulation of LC3-II in treated cells, suggesting disruption of autophagic flux .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory activities. A review indicated that certain aminopyrazole-based compounds exhibit good antibacterial properties while others show moderate anti-inflammatory effects . The introduction of specific substituents can enhance these biological activities.

Applications in Medicinal Chemistry

The unique structure of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride makes it a candidate for various therapeutic applications:

  • Cancer Therapy: Due to its anticancer properties, it is being investigated as a potential treatment for different types of cancer.
  • Antimicrobial Agents: Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on pyrazole derivatives found that modifications at specific positions led to enhanced activity against breast cancer cell lines. The study demonstrated that compounds with similar structural motifs to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine exhibited significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: Antibacterial Activity

In another research effort focusing on aminopyrazoles, several derivatives were tested for their antibacterial efficacy against common pathogens. The findings revealed that certain derivatives displayed potent activity against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Research Findings and Implications

Fluoroethyl vs. Chloro : The 2-fluoroethyl group in the target compound offers metabolic stability over chloro analogs, as fluorine resists oxidative degradation .

Methyl vs. Ethyl : Methyl groups (target compound) may improve metabolic clearance rates compared to bulkier ethyl substituents .

Salt Form : Hydrochloride salts enhance aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound with significant biological activity, particularly within the realm of medicinal chemistry. Its structure incorporates pyrazole moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Composition

PropertyValue
Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride
InChI Key JSETVVFDMYPDKY-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CC=NN2CCF.Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:

  • Inhibit Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially alleviating conditions such as arthritis and other inflammatory diseases .
  • Antiparasitic Properties : Similar compounds have demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating that this compound could possess similar antiparasitic effects .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been implicated in inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity is a key area of interest for further investigation .

Cytotoxicity Studies

A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Studies on related pyrazole compounds have shown varying levels of cytotoxicity against human cell lines, which raises important considerations for drug development. For example, certain 1,3-diarylpyrazoles were found to exhibit low micromolar potencies against protozoan parasites while maintaining low cytotoxicity against human cells .

Synthesis and Biological Evaluation

In a study focused on the synthesis of pyrazole derivatives, researchers synthesized several analogs of this compound and evaluated their biological activities. The results indicated that some derivatives exhibited potent antiparasitic activity without significant cytotoxic effects on human cells, highlighting the therapeutic potential of these compounds .

Structure–Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity was explored through SAR studies. Modifications to the pyrazole ring and substitution patterns were found to significantly influence both the efficacy and toxicity profiles of the compounds tested .

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